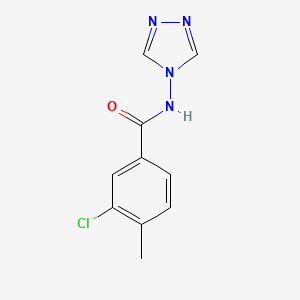
3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, also known as MPTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPTA is a member of the triazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in signal transduction and cell growth, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects
3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to the fragmentation of DNA and the breakdown of cellular components. 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has also been shown to inhibit cell proliferation by arresting cells in the G2/M phase of the cell cycle, leading to the inhibition of DNA synthesis and cell division. Additionally, 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to modulate the immune response by enhancing the activity of natural killer cells and macrophages, leading to the destruction of infected or cancerous cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has a number of advantages for lab experiments, including its broad spectrum of activity, high potency, and low toxicity. 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to be effective against a wide range of bacterial and fungal pathogens, as well as cancer cells, making it a valuable tool for studying the mechanisms of action of these diseases. Additionally, 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to be highly potent, with IC50 values in the nanomolar range, making it a useful tool for studying the structure-activity relationships of triazole-based compounds. However, 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, including the development of novel analogs with improved activity and selectivity, the investigation of its potential applications in immunotherapy and gene therapy, and the exploration of its potential as a scaffold for the synthesis of novel materials with unique properties. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets will be critical for the development of more effective therapies for bacterial and fungal infections, as well as cancer.
Synthesemethoden
The synthesis of 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine can be achieved through a multistep process that involves the condensation of 4-phenyl-1,2,4-triazole-3-thiol with methyl iodide in the presence of a base, followed by the reaction of the resulting product with ammonia. This method has been optimized to yield high purity and high yield of 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine.
Wissenschaftliche Forschungsanwendungen
3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antitumor properties. In agriculture, 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been used as a plant growth regulator to enhance crop yield and resistance to environmental stress. In material science, 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-8(13(9)10)7-5-3-2-4-6-7/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJVZKIXCBPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)



![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)